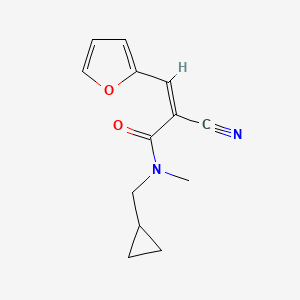
(Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and is known to target the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Mécanisme D'action
(Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide works by inhibiting the activity of BTK and ITK, which are involved in the signaling pathways that regulate the growth and survival of cancer cells. By targeting these kinases, this compound can prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK and ITK, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the activity of other cancer drugs, such as ibrutinib and venetoclax, leading to improved treatment outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide is its potent inhibitory effect on BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
There are several future directions for the development of (Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide. One possible direction is the combination of this compound with other cancer drugs to improve treatment outcomes. Another direction is the development of more potent and selective BTK and ITK inhibitors that can overcome the limitations of this compound. Finally, more research is needed to determine the optimal treatment regimen for this compound in different types of cancer.
Conclusion:
This compound is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of BTK and ITK, leading to the inhibition of cancer cell growth and proliferation. Although this compound has some limitations, it has the potential to be combined with other cancer drugs to improve treatment outcomes. Future research is needed to determine the optimal treatment regimen for this compound in different types of cancer.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide involves several steps, including the reaction of 2-bromo-5-fluorobenzonitrile with cyclopropylmethylamine, followed by the coupling of the resulting intermediate with furan-2-boronic acid. The final step involves the reaction of the resulting intermediate with N-methylprop-2-enamide. The overall yield of the synthesis is reported to be around 20%.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting BTK and ITK, which are known to play a crucial role in the survival and growth of cancer cells.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(9-10-4-5-10)13(16)11(8-14)7-12-3-2-6-17-12/h2-3,6-7,10H,4-5,9H2,1H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBEHUHOAFXJH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CC1)C(=O)/C(=C\C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
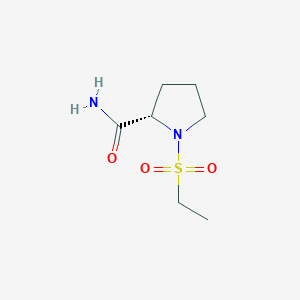
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

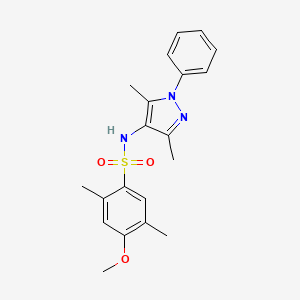
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
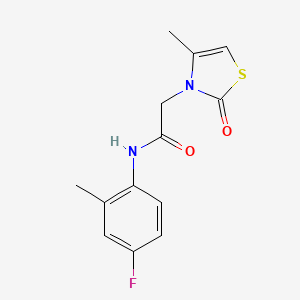


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
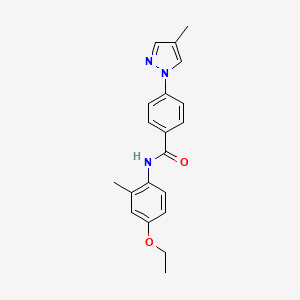
![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)